molecular formula C9H8F2O3 B15322832 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid

3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B15322832
M. Wt: 202.15 g/mol
InChI Key: BSFANKNLSRQDBV-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-difluorophenol and a suitable carboxylic acid derivative.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base or acid catalyst to facilitate the formation of the hydroxypropanoic acid structure.

  • Purification: The product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The difluorophenyl group can be reduced to introduce different functional groups.

  • Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluorophenyl group can enhance the compound's binding affinity to target molecules, leading to desired biological effects.

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:

  • 3-(2,5-Difluorophenyl)propanoic acid: Lacks the hydroxyl group.

  • 3-(2,5-Difluorophenyl)butanoic acid: Has an additional carbon in the chain.

  • 3-(2,5-Difluorophenyl)ethanoic acid: Shorter carbon chain.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

BSFANKNLSRQDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)O)F

Origin of Product

United States

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